![molecular formula C19H29N3O3 B2448475 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034505-72-9](/img/structure/B2448475.png)
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea, also known as MPPI, is a chemical compound that has gained significant attention in the scientific research community. MPPI is a urea derivative that has been shown to have potential therapeutic effects in various medical conditions.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Material Science
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea may have implications in the field of material science, particularly in the development of hydrogels. For instance, research on similar urea compounds has shown that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids. The gelation process and the physical properties of these gels, such as morphology and rheology, can be tuned by changing the anion identity, providing a method for adjusting the gels' physical characteristics. This anion tuning is significant for designing hydrogels with desired mechanical properties for various applications, including drug delivery systems, tissue engineering scaffolds, and environmental sensing materials (Lloyd & Steed, 2011).
Chemical Synthesis and Medicinal Chemistry
The compound's structure, featuring both a tetrahydro-2H-pyran and a piperidinyl group, suggests potential applications in chemical synthesis and medicinal chemistry. Similar structures have been explored for synthesizing various heterocyclic compounds. For instance, the reaction of N-(benzyloxy)urea with different ketones under acidic conditions has led to the formation of 1-benzyloxy-2(1H)-pyrimidinones and pyrazinones, which are precursors for developing iron(III) complex-forming compounds. These compounds have been studied for their potential applications in medicinal chemistry, including their iron-binding properties which could have implications in treating iron-related disorders (Ohkanda et al., 1993).
Novel Acetylcholinesterase Inhibitors
Compounds with structural features similar to this compound have been synthesized and evaluated for their antiacetylcholinesterase activity, suggesting potential applications in designing new treatments for diseases such as Alzheimer's. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers have developed novel acetylcholinesterase inhibitors, demonstrating the compound's potential utility in neurodegenerative disease research (Vidaluc et al., 1995).
Antimicrobial Activity
The synthesis of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been explored for their potential antimicrobial activities. These studies involve the synthesis of pyran derivatives and their evaluation against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Okasha et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-14-15-6-10-22(11-7-15)16-8-12-25-13-9-16/h2-5,15-16H,6-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPZMNHLVSKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.